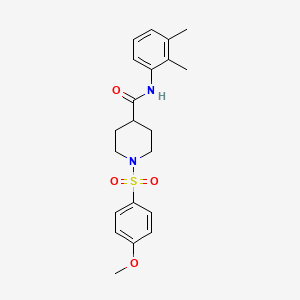

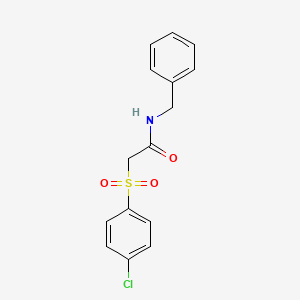

![molecular formula C14H28N2O3 B2866491 叔丁基 N-[2-羟基-3-(4-甲基哌啶-1-基)丙基]氨基甲酸酯 CAS No. 1607298-42-9](/img/structure/B2866491.png)

叔丁基 N-[2-羟基-3-(4-甲基哌啶-1-基)丙基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate is a protected amine . It has been found to have moderate protective activity in astrocytes stimulated with Amyloid Beta 1-42 and in a Scopolamine Model .

Synthesis Analysis

The synthesis of this compound involves the condensation of N-(3-Aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid, which is the BOC-protected form of 5-amino salicylic acid .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a tert-butyl group, a carbamate group, and a 4-methylpiperidin-1-YL group .Chemical Reactions Analysis

This compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .科学研究应用

Neuroprotective Agent in Alzheimer’s Disease

This compound has shown promise as a neuroprotective agent, particularly in the context of Alzheimer’s disease (AD). It acts as both a β-secretase and an acetylcholinesterase inhibitor, which helps prevent the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils from Aβ 1-42 . This dual action could potentially slow down the progression of AD by reducing the toxic effects of Aβ accumulation in the brain.

Protective Activity in Astrocytes

Astrocytes, the star-shaped glial cells in the brain and spinal cord, are crucial for the proper functioning of the nervous system. The compound has demonstrated a moderate protective effect in astrocytes stimulated with Aβ 1-42, reducing the levels of TNF-α and free radicals observed in cell cultures . This suggests its potential application in mitigating neuroinflammation associated with various neurodegenerative disorders.

Amyloidogenesis Inhibition

In vivo studies have explored the ability of this compound to inhibit amyloidogenesis, particularly after scopolamine administration . By preventing the pathological process of amyloid plaque formation, it could offer a therapeutic strategy for diseases characterized by amyloid deposition, such as AD.

Anticholinesterase Activity

The anticholinesterase activity of this compound is significant because it can increase the levels of acetylcholine in the brain. This is particularly beneficial in treating conditions like AD, where acetylcholine levels are typically reduced .

Potential Anti-inflammatory Properties

While specific studies on Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate are limited, related carbamate compounds have been identified as potent anti-inflammatory agents. This suggests that our compound of interest may also possess anti-inflammatory properties, which could be beneficial in treating a variety of inflammatory conditions.

Synthesis of Natural Product Analogs

Carbamate compounds, including the one , serve as key intermediates in the synthesis of natural product analogs. For example, they have been used in the synthesis of jaspine B, a natural product with cytotoxic activity against several human carcinoma cell lines .

Broad Biological Activity

The class of carbamates, to which this compound belongs, exhibits a wide range of biological activities. These include anticonvulsant, anticancer, antitumor, and antiviral activities. This broad spectrum of biological actions opens up numerous avenues for research and therapeutic applications.

Chemical and Pharmaceutical Industry Applications

Due to their diverse range of applications, carbamates are widely used in the chemical and pharmaceutical industries. They play a role in the development of new drugs and treatments, and their versatile nature makes them valuable in various industrial processes.

作用机制

Target of Action

Similar compounds have been found to interact with enzymes such as β-secretase and acetylcholinesterase .

Mode of Action

It has been suggested that similar compounds can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the aggregation of the amyloid beta peptide (aβ) and the formation of fibrils (faβ) from aβ1-42 .

Biochemical Pathways

Inhibition of β-secretase and acetylcholinesterase can impact the amyloidogenic pathway, leading to a decrease in the formation of amyloid plaques, which are associated with neurodegenerative diseases .

Result of Action

Similar compounds have been found to prevent the aggregation of the amyloid beta peptide (aβ) and the formation of fibrils (faβ) from aβ1-42 .

属性

IUPAC Name |

tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-11-5-7-16(8-6-11)10-12(17)9-15-13(18)19-14(2,3)4/h11-12,17H,5-10H2,1-4H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDRGQDLZDTDQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(CNC(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

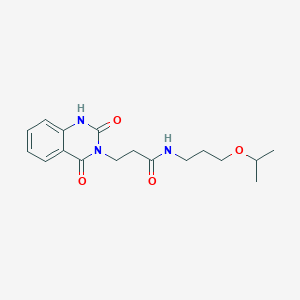

![5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid](/img/structure/B2866409.png)

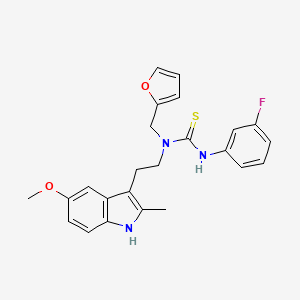

![[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2866414.png)

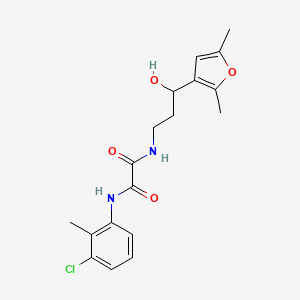

![Ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2866415.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2866425.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2866429.png)